5-Nitrobenzoxazole

Descripción general

Descripción

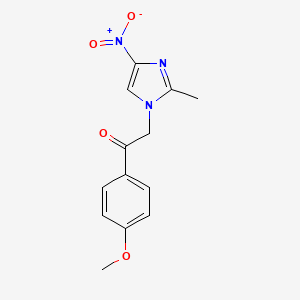

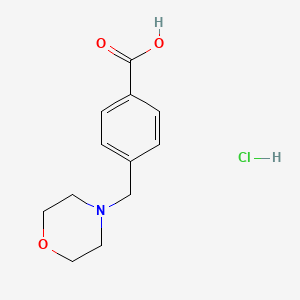

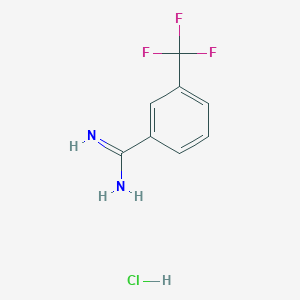

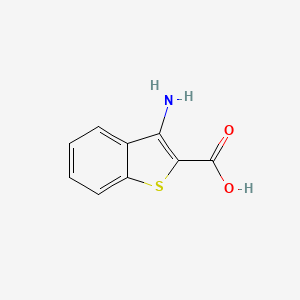

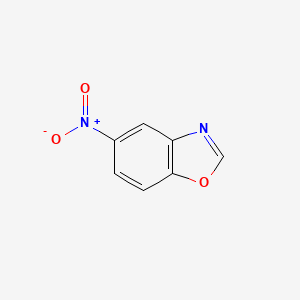

5-Nitrobenzoxazole is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 g/mol . The IUPAC name for this compound is 5-nitro-1,3-benzoxazole .

Synthesis Analysis

Benzoxazole derivatives can be synthesized through various methods. One such method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involves the reductive acylation of 5-nitrobenzoxazole to synthesize the corresponding benzoxazolylimides .Molecular Structure Analysis

The molecular structure of 5-Nitrobenzoxazole has been explored using the DFT/B3LYP strategy. The molecular orbital, Mulliken’s plot, natural bond orbital (NBO), and molecular electrostatic potential (MEP) properties of 5-Nitrobenzoxazole have been studied .Chemical Reactions Analysis

The base-catalyzed decomposition of benzoxazoles has been studied . The reaction involves the ring-opening of benzoxazole and its derivatives under the action of natural enzymes or chemical catalysts .Physical And Chemical Properties Analysis

5-Nitrobenzoxazole is a solid at room temperature . It has a topological polar surface area of 71.8 Ų and a complexity of 192 . It has no hydrogen bond donors but has four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

5-Nitrobenzoxazole serves as a versatile starting material in synthetic organic chemistry. Its planar bicyclic structure allows for a broad substrate scope and functionalization, leading to various biological activities . Researchers utilize it for mechanistic approaches in drug discovery, exploiting its reactivity to create complex molecules with potential therapeutic effects.

Antimicrobial Activity

Benzoxazole derivatives, including 5-Nitrobenzoxazole, have been studied for their antimicrobial properties. They are evaluated against a range of bacteria and fungi, showing promise as potential candidates for new antibiotics, especially in the face of rising multi-drug resistant infections .

Anticancer Research

The compound has shown potential in anticancer research, particularly in the study of human colorectal carcinoma (HCT116) cancer cell lines. Its derivatives have been compared to standard drugs like 5-fluorouracil, indicating that certain benzoxazole compounds could be developed into effective anticancer agents .

Pharmacological Applications

5-Nitrobenzoxazole derivatives exhibit a wide spectrum of pharmacological activities. These include anti-inflammatory, antihistamine, and antiparkinson effects, among others. The compound’s ability to inhibit various biological pathways makes it a valuable scaffold in medicinal chemistry .

Material Science

In the field of material science, 5-Nitrobenzoxazole can be used as an intermediate for the preparation of new biological materials. Its structural properties make it suitable for the development of novel materials with specific desired characteristics .

Green Chemistry

The synthesis of benzoxazole derivatives, including 5-Nitrobenzoxazole, aligns with the principles of green chemistry. Researchers focus on developing eco-friendly synthetic pathways that minimize environmental impact while maximizing yield and efficiency .

Mecanismo De Acción

C7H4N2O3C_7H_4N_2O_3C7H4N2O3

and a molecular weight of 164.1183 . This compound has been studied for its potential applications in various fields, including medicinal chemistry .Result of Action

The result of 5-Nitrobenzoxazole’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes it a potential candidate for the development of new anticancer drugs .

Action Environment

The action of 5-Nitrobenzoxazole can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of benzoxazole derivatives, potentially impacting their efficacy . The use of such catalysts can have a significant environmental impact due to the extraction and depletion of rare metal resources, the generation of by-products, and the production of waste .

Safety and Hazards

Propiedades

IUPAC Name |

5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEOLRFGVQZMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363251 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrobenzoxazole | |

CAS RN |

70886-33-8 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of 5-Nitrobenzoxazole and its derivatives highlighted in the research?

A: The research primarily focuses on the fungicidal [] and plant growth-regulating [, ] properties of 5-Nitrobenzoxazole and its derivatives. Studies demonstrate their effects on various fungal species, including V. inaequalis (apple scab), R. solani (rhizoctonia), and F. oxysporum (cereal crop pathogen). Additionally, these compounds have shown potential in enhancing growth parameters and influencing the chemical composition of crops like wheat and tomatoes. [, , ]

Q2: How does the introduction of nitro groups to the benzoxazole structure affect its biological activity?

A: Research suggests that the addition of nitro groups significantly impacts the biological activity of benzoxazole derivatives. For instance, 2-methyl-5,7-dinitrobenzoxazole exhibits a greater influence on wheat plant growth and substance synthesis compared to 2-methyl-5-nitrobenzoxazole. [] In tomato plants, 5,7-dinitrobenzoxazole demonstrated a stronger stimulating effect on seed growth, while 5-nitrobenzoxazole showed a more pronounced positive effect on sugar and ascorbic acid synthesis in fruits. [] This highlights the importance of the number and position of nitro groups in dictating the specific biological activity of these compounds.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of 5-Nitrobenzoxazole derivatives beyond nitro group substitutions?

A: Yes, one study investigated the fungicidal activity of 5-arylazo-7-nitro-8-hydroxyquinolines, which can be considered as structurally related to 5-nitrobenzoxazole. [] This research found that the nature of the substituent on the arylazo group significantly influences the fungicidal activity. For example, the presence of 3',5'-dimethoxy groups on the phenyl ring enhanced the activity compared to other substitutions. [] This suggests that modifications beyond the benzoxazole core can also significantly impact biological activity.

Q4: Beyond agriculture, are there other potential applications for 5-Nitrobenzoxazole derivatives being explored?

A: While the provided research primarily focuses on agricultural applications, one study investigated the antimicrobial activity of N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides, which are potential metabolites of benzoxazoles. [] Some of these compounds displayed promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests that 5-Nitrobenzoxazole derivatives could potentially serve as scaffolds for developing novel antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.